(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and presents reasoned estimations based on the well-established chemistry of the benzimidazole scaffold. This guide covers the compound's physicochemical properties, proposed synthesis and purification protocols, and analytical characterization methods. Furthermore, it touches upon the potential biological significance of fluorinated benzimidazoles, providing context for future research endeavors.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings. This scaffold is a key structural motif in a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the benzimidazole ring can significantly modulate the compound's physicochemical and biological properties, such as its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[2] (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, with its fluorine substitution and a hydroxymethyl group, represents a molecule with potential for further investigation and development in various therapeutic areas.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol are not extensively reported. The following table summarizes the available information from various chemical suppliers and provides estimated values based on related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇FN₂O | J&K Scientific[3] |
| Molecular Weight | 166.15 g/mol | J&K Scientific[3] |
| CAS Number | 39811-07-9 | J&K Scientific[3] |
| Appearance | Solid (predicted) | Commercial Suppliers |
| Melting Point | No data available | Fluorochem Safety Data Sheet[4] |
| Boiling Point | No data available | Arctom[5] |
| pKa | Estimated ~4-5 (for the imidazole proton) | Based on the pKa of benzimidazole. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa. |
| Solubility | Insoluble in water (predicted). Soluble in polar organic solvents like methanol, ethanol, and DMSO (predicted). | Based on the solubility of the parent compound, (1H-Benzoimidazol-2-yl)methanol, which has a water solubility of 2.59 mg/mL. |
| Stability | Store sealed in a dry environment at 2-8°C. | BLDpharm[6] |
Experimental Protocols
While a specific, detailed synthesis protocol for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is not described in the reviewed literature, a plausible synthetic route can be devised based on established methods for benzimidazole synthesis. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthesis: Condensation of 4-Fluoro-1,2-phenylenediamine with Glycolic Acid
This method, adapted from general procedures for benzimidazole synthesis, is expected to yield the target compound.
Reaction Scheme:
Materials:
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4-Fluoro-1,2-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Water
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Sodium bicarbonate (or other suitable base for neutralization)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoro-1,2-phenylenediamine and glycolic acid.
-
Add a suitable amount of 4 M hydrochloric acid to the mixture.
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Heat the reaction mixture to reflux (typically 100-120°C) for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Proposed Purification Protocol
The crude (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol can be purified by standard laboratory techniques.
Recrystallization:
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Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
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If recrystallization is not effective, purify the crude product using silica gel column chromatography.
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A suitable eluent system would likely be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute the product.
Proposed Analytical Characterization
The identity and purity of the synthesized (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the N-H proton of the imidazole ring. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms attached to or near the fluorine atom showing characteristic coupling constants (J-coupling).
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.15 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-H aromatic stretches, and C=N and C=C stretching vibrations of the benzimidazole ring.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, the broader class of fluorinated benzimidazoles has attracted significant attention in drug discovery.
-
GABA-A Receptor Modulation: Certain 2-(fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting potential applications in neurological disorders.[1]
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Anticancer Activity: Various substituted benzimidazole derivatives have demonstrated potent anticancer activity through mechanisms such as inhibition of topoisomerase I.[7][8] The presence of the fluorine atom can enhance the therapeutic efficacy of these compounds.
Further research is required to determine if (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol exhibits similar biological activities and to elucidate its mechanism of action and potential involvement in cellular signaling pathways.
Visualizations
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis, purification, and characterization of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.
Caption: Proposed experimental workflow for synthesis and analysis.
Conclusion
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol is a fluorinated benzimidazole derivative with potential for applications in drug discovery. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles and data from related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemical and biological properties of this and similar molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its potential therapeutic applications.
References
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol (EVT-15430681) [evitachem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 5. mdpi.com [mdpi.com]
- 6. 39811-07-9|(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
